N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-phenylpiperidin-4-amine
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Overview
Description
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-phenylpiperidin-4-amine is a complex organic compound featuring a piperidine ring substituted with a phenyl group and a side chain containing a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-phenylpiperidin-4-amine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclodehydration of amidoximes with carboxylic acids or their derivatives (e.g., acyl chlorides, esters) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or using a base such as sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) at ambient temperature.
Attachment of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the piperidine ring: The piperidine ring can be synthesized through reductive amination of a suitable precursor, such as a ketone or aldehyde, with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Final coupling: The final step involves coupling the 1,2,4-oxadiazole-containing side chain with the piperidine ring, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different heterocyclic structures.
Substitution: The phenyl group and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., N-bromosuccinimide (NBS)) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Opened oxadiazole rings forming different heterocycles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the 1,2,4-oxadiazole ring, which is known to be a pharmacophore in various drugs. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent .
Medicine
In medicine, the compound could be explored for its therapeutic potential. The piperidine ring is a common motif in many drugs, and its combination with the oxadiazole ring could lead to new treatments for diseases such as hypertension, Parkinson’s disease, or cancer .
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-phenylpiperidin-4-amine would depend on its specific biological target. Generally, compounds containing the 1,2,4-oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance binding affinity and selectivity towards certain molecular targets, such as neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
Uniqueness
Compared to similar compounds, N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-phenylpiperidin-4-amine is unique due to its combination of a piperidine ring with a phenyl group and a 1,2,4-oxadiazole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-phenylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-14(2)18(20-22-19(23-25-20)15-8-9-15)21-16-10-12-24(13-11-16)17-6-4-3-5-7-17/h3-7,14-16,18,21H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQBUFJDEGNGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC(=NO1)C2CC2)NC3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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